Trehalosamine

Description

Historical Context of Trehalosamine Discovery and Initial Characterization

The investigation into this compound began in the mid-20th century. The first known isomer, 2-trehalosamine (2-amino-2-deoxy-α,α-D-trehalose), was isolated from a Streptomyces species in 1957. nih.govdigitellinc.comacs.org This initial discovery by Arcamone and Bizioli marked the entry of trehalosamines into the field of natural product chemistry. acs.orgasm.org Subsequent research led to the identification of other isomers from microbial sources. In 1974, another key isomer, 4-amino-4-deoxy-α,α-trehalose, now known as 4-trehalosamine (B14091508), was identified as a new metabolite produced by a Streptomyces species. wikipedia.orgaxonmedchem.comcaymanchem.com These early discoveries established trehalosamines as a distinct family of aminosugars produced by actinomycetes. wikipedia.org The initial characterization revealed their nature as aminoglycosides with weak antimicrobial properties. wikipedia.org

Natural Occurrence and Biosynthetic Origins of this compound Isomers

This compound isomers are naturally produced by various bacteria, with different species yielding distinct positional isomers of the amino group on the trehalose (B1683222) scaffold. The isolation of these compounds from natural sources can be challenging and may not provide sufficient quantities for extensive research, which has spurred the development of chemical and chemoenzymatic synthesis methods. nih.govacs.org

Streptomyces, a genus of actinomycetes known for its prolific production of antibiotics and other bioactive compounds, is a primary source of this compound isomers. wikipedia.org

2-Trehalosamine : This isomer was the first to be discovered and was isolated from the culture broth of a Streptomyces species. nih.govacs.orgasm.org It is recognized as a potent growth inhibitor of Mycobacterium tuberculosis and Mycobacterium smegmatis. acs.orgresearchgate.net

4-Trehalosamine : This isomer was also isolated from a Streptomyces strain. wikipedia.orgaxonmedchem.comcaymanchem.com Like other trehalosamines, it exhibits weak antibacterial activity. medchemexpress.com

The genus Nocardiopsis is another source of unique this compound isomers.

3-Trehalosamine : The compound 3-amino-3-deoxy-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (α,α-3-trehalosamine) was isolated from the culture of Nocardiopsis trehalosei sp. nov. nih.govresearchgate.netnpatlas.org This organism is specifically noted for its production of this novel antibiotic. biorxiv.orgresearchgate.net The compound showed antibiotic activity against Gram-positive bacteria. nih.gov

Research has expanded the known sources of trehalosamines beyond actinomycetes to other bacterial genera.

α,β-3-Trehalosamine : A novel isomer, identified as α-D-glucopyranosyl-(1 → 1')-3'-amino-3'-deoxy-β-D-glucopyranoside, was isolated from Bacillus amyloliquefaciens strain GN59. researchgate.netnih.govnih.gov This was the first report of this specific α,β-anomer being isolated from a biological source and demonstrating antibacterial activity against both gram-positive and gram-negative bacteria. researchgate.netnih.govnih.govmendeley.com This compound is also referred to as 3'-neothis compound. researchgate.netnih.gov

Isolation from Nocardiopsis Species (e.g., 3-Trehalosamine)

Significance within Aminoglycoside Chemistry and Glycobiology

Trehalosamines hold a significant position in both aminoglycoside chemistry and the broader field of glycobiology due to their unique structure and biological activities.

As members of the aminoglycoside class of antibiotics, trehalosamines exhibit antimicrobial properties, although generally considered weak. wikipedia.org Their primary significance in this area comes from the activity of specific isomers, such as 2-trehalosamine, against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.orgmaine.edu This has made this compound a valuable scaffold and synthetic intermediate for developing novel anti-tuberculosis drugs and diagnostic tools. nih.govnih.gov For instance, this compound is a precursor for creating imaging probes used to visualize mycobacteria. nih.govacs.orgresearchgate.netmaine.edu The chemical synthesis of this compound and its analogues is notably challenging, particularly the stereoselective formation of the 1,1-α,α-glycosidic bond, which has driven innovation in synthetic carbohydrate chemistry. nih.govacs.orgresearchgate.net

In glycobiology, trehalosamines serve as important tools for studying bacterial metabolic pathways. nih.gov Since trehalose metabolism is essential for the survival and virulence of pathogens like Mycobacterium tuberculosis but absent in humans, it represents a prime target for therapeutic intervention. nih.govnih.gov this compound analogues, tagged with fluorescent or bioorthogonal chemical reporters, can be used to metabolically label and image cell envelope glycolipids in live mycobacterial cells. nih.gov This allows for the investigation of glycan biosynthesis and dynamics. nih.gov Furthermore, the surprising discovery that trehalose and this compound are effective ligands for the Dolichos lablab lectin has opened new avenues for research in glycan-protein interactions. oup.com The study of how these compounds interact with enzymes like trehalase, which hydrolyzes trehalose, further contributes to our understanding of carbohydrate metabolism and its potential for therapeutic targeting. wikipedia.orgwikipedia.org

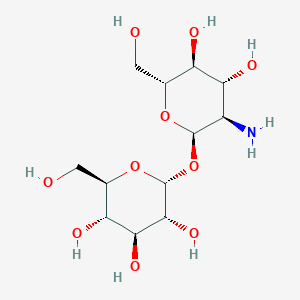

Structure

3D Structure

Properties

CAS No. |

27208-79-3 |

|---|---|

Molecular Formula |

C12H23NO10 |

Molecular Weight |

341.31 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1 |

InChI Key |

YSVQUZOHQULZQP-OCEKCAHXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trehalosamine and Its Analogues

Challenges in Traditional Chemical Synthesis of Trehalosamine Scaffolds

Traditional chemical synthesis of the this compound scaffold is hampered by significant hurdles related to stereocontrol and efficiency. nih.govresearchgate.net The unique α,α-1,1-glycosidic bond, C2 symmetry, and eight hydroxyl groups of similar reactivity make the chemical construction of trehalose (B1683222) and its analogues a formidable task. acs.orgnih.gov

Stereoselectivity Issues in 1,1'-Glycosylation Reactions

A primary challenge in the chemical synthesis of this compound is controlling the stereochemistry of the 1,1'-glycosidic bond. researchgate.netresearchgate.net The coupling of two monosaccharide units can result in four possible stereoisomers: α,α, α,β, β,α, and β,β. nih.gov Achieving the desired α,α-configuration with high selectivity is notoriously difficult, and the resulting mixture of stereoisomers is often hard to separate. nih.govresearchgate.net This lack of stereocontrol complicates the synthesis and purification process, significantly reducing the yield of the target molecule. researchgate.netresearchgate.netrsc.org While some specialized methods have been developed to improve α,α-stereoselectivity, they often involve complex protecting groups and catalyst systems. researchgate.netresearchgate.net

Lengthy and Low-Yielding Synthetic Routes

| Compound | Number of Synthetic Steps (Chemical) | Overall Yield (Chemical) | Reference |

| 2-TreAz | 9 | < 5% | nih.gov |

| This compound | 10 | < 5% | nih.gov |

| 2-FlTre | 11 | < 5% | nih.gov |

| FITC-Tre | 8 | < 10% | nih.gov |

| 6-TreAz | 4 | ~25% | nih.gov |

| 2-, 3-, 4-TreAz | 6-9 | < 10% | nih.gov |

This table summarizes the number of steps and low yields associated with various traditional chemical syntheses of this compound analogues.

Chemoenzymatic Synthesis of this compound

To circumvent the limitations of traditional chemical methods, chemoenzymatic approaches have emerged as a powerful alternative for constructing this compound and its analogues. nih.govnih.gov These methods leverage the high selectivity and efficiency of enzymes to perform key transformations. researchgate.net

Utilization of Trehalose Synthase (TreT) for Glycosylation

A key breakthrough in the chemoenzymatic synthesis of this compound has been the application of Trehalose Synthase (TreT) from the thermostable archaeon Thermoproteus tenax. nih.govnih.gov This enzyme naturally catalyzes the formation of trehalose from a nucleotide sugar donor, such as UDP-glucose (UDP-Glc), and a glucose (Glc) acceptor. nih.gov The most significant advantage of using TreT is its ability to rapidly and efficiently convert a wide range of glucose analogues into the corresponding trehalose analogues with complete 1,1-α,α-stereoselectivity. nih.gov This enzymatic glycosylation step elegantly bypasses the stereoselectivity problems inherent in chemical synthesis. nih.govresearchgate.net

Substrate Tolerance and Robustness of TreT

The synthetic utility of TreT is greatly enhanced by its remarkable substrate tolerance and robustness. nih.gov The enzyme can be used in either a soluble form or immobilized on beads, allowing for its recovery and reuse. nih.govmaine.edufigshare.com Research has shown that while TreT does not tolerate modifications at the 2-position of the acceptor monosaccharide (such as D-glucosamine or N-acetyl-D-glucosamine), it does accept modifications in the nucleotide sugar donor. nih.gov This flexibility allows for the synthesis of novel trehalose analogues by reacting various unnatural UDP-sugar derivatives with unmodified glucose. nih.gov However, a current limitation is the commercial availability and cost of these modified UDP-sugars. nih.gov

| TreT Substrate Type | Substrate Examples | Tolerance/Activity | Reference |

| Acceptor Monosaccharide (2-N modified) | D-glucosamine (GlcN), N-acetyl-D-glucosamine (GlcNAc), 2-azido-2-deoxy-α-D-glucose (2-GlcAz) | Poor substrates | nih.gov |

| Nucleotide Sugar Donor (modified) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Accepted | nih.gov |

| Acceptor Monosaccharide (other modifications) | 3-azido glucose, 6-azido glucose | Accepted | acs.orgsemanticscholar.org |

| Acceptor Monosaccharide (4-position modified) | 4-position modified glucose analogues | Not tolerated | acs.orgsemanticscholar.org |

This table illustrates the substrate tolerance of Trehalose Synthase (TreT) from T. tenax towards various modified monosaccharides.

Immobilized Enzyme Systems for Enhanced Efficiency

To improve the efficiency and scalability of this compound synthesis, researchers have turned to immobilized enzyme systems. nih.gov This approach involves attaching the enzyme, such as trehalose synthase (TreT), to a solid, insoluble support material. nih.govwikipedia.org The primary advantages of this technique include enhanced enzyme stability, reusability of the biocatalyst, and simplified product purification. researchgate.netnih.govnih.gov

Recombinant TreT has been successfully immobilized on various supports, including N-hydroxysuccinimide (NHS)-activated magnetic and agarose (B213101) beads. nih.gov These immobilized systems have demonstrated the ability to catalyze the synthesis of N-acetyl-trehalosamine (TreNAc), a key precursor to this compound, over multiple reaction cycles. nih.gov For instance, TreT immobilized on agarose beads was used for several rounds of TreNAc synthesis on a semi-preparative scale. nih.gov

While immobilization offers significant benefits in terms of enzyme cost and process efficiency, a trade-off between enzyme preservation and product yield has been observed. nih.gov Isolated yields of TreNAc were reportedly lower when using immobilized TreT (45–60%) compared to the soluble enzyme (70-80%), which may be due to non-specific binding of substrates or products to the support matrix. nih.gov Despite this, the enhanced stability against changes in pH and temperature, and the reduction of byproduct inhibition, make immobilized enzyme systems a promising avenue for the industrial production of trehalose and its analogues. mdpi.com

Divergent Synthetic Approaches to this compound Analogues

The creation of diverse this compound analogues often relies on divergent synthetic strategies, starting from a common trehalose scaffold. acs.org These approaches enable the introduction of various functional groups at specific positions, leading to a library of compounds with tailored properties.

Regioselective and Stereoselective Functionalization of Trehalose Scaffolds

The symmetric nature of trehalose, with its six secondary and two primary hydroxyl groups, makes regioselective functionalization a significant challenge. nih.gov Differentiating between the primary 6-OH groups and the secondary hydroxyls is commonly achieved by using bulky protecting groups like trityl or silyl (B83357) ethers. nih.govrsc.org

Functionalization of the secondary hydroxyl groups is more complex but can be accomplished using various techniques, often involving the formation of benzylidene or cyclohexylidene acetals to protect the 1,2- and 1,3-diols. nih.gov The selective reductive ring-opening of these acetals, for example using diisobutylaluminium hydride (DIBAL), allows for the desymmetrization of the trehalose core and the synthesis of unsymmetrically substituted analogues. rsc.org These methods have enabled the synthesis of a wide range of trehalose derivatives, including those with deoxy, fluoro, azido (B1232118), and phosphate (B84403) modifications. nih.govacs.org

Synthesis of Azidodeoxy- and Aminodeoxy-Trehalose Analogues (e.g., 2-, 3-, 4-, 6-Trehalosamine, TreAz, TreNH2)

A variety of azidodeoxy- and aminodeoxy-trehalose analogues have been synthesized to probe biological processes, particularly in Mycobacterium tuberculosis. acs.orgnih.gov These analogues, including 2-, 3-, 4-, and 6-trehalosamine, as well as various azidodeoxy-D-trehalose (TreAz) and aminodeoxy-D-trehalose (TreNH2) derivatives, are often prepared through chemoenzymatic or purely chemical routes. acs.orgnih.govexlibrisgroup.com

For example, a general strategy for the synthesis of 2-, 3-, and 4-trehalosamine (B14091508) involves the glycosylation coupling of a stereodirecting donor with a configuration-stable TMS glycoside acceptor, where either the donor or acceptor can be substituted with an azido group. nih.govexlibrisgroup.com The synthesis of 6-amino-6-deoxy-α,α-trehalose, a positional isomer of this compound, has also been reported. jst.go.jpnih.gov Recent work has detailed the chemoenzymatic synthesis of a panel of eight TreAz and TreNH₂ analogues, demonstrating the efficiency of combining enzymatic and chemical steps to access these complex molecules. acs.orgacs.orgnih.gov Specifically, 6-TreAz and 2-TreNH₂ have been identified as inhibitors of mycobacterial biofilm formation. mdpi.com

Borinic Acid-Catalyzed Glycosylation for 1,1'-α,α-Glycosides

A significant advancement in the stereoselective synthesis of the 1,1'-α,α-glycosidic bond found in trehalose and its analogues is the use of organoboron catalysts. rsc.org Specifically, borinic acid-catalyzed glycosylation has emerged as a powerful method. researchgate.netresearchgate.netnih.gov This approach allows for the highly stereoselective synthesis of 1,1'-disaccharides by reacting 1,2-dihydroxyglycosyl acceptors with glycosyl donors in the presence of a tricyclic borinic acid catalyst. nih.govresearchgate.net

The key to this method's success lies in the complexation of the diol on the acceptor with the borinic acid catalyst. rsc.orgnih.gov This complexation is crucial for activating the glycosyl donor and controlling the 1,2-cis configuration of the resulting product. rsc.orgnih.gov This methodology has been successfully applied to construct the 2-trehalosamine skeleton in high yield and stereoselectivity, which was a key step in the total synthesis of Acetobacter pasteurianus lipid A. researchgate.netnih.govresearchgate.net

Chemical Modifiability and Derivatization Strategies

This compound and its analogues are amenable to a wide range of chemical modifications, allowing for the creation of derivatives with diverse functionalities. nih.gov The primary amino group of this compound provides a convenient handle for derivatization.

Simple reactions can be used to introduce various substituents, leading to the synthesis of labeled probes and detergents. nih.gov For instance, one-pot reactions have been used to create fluorescently labeled this compound derivatives for mycobacterial staining. nih.gov The ability to modify the trehalose scaffold has also led to the development of trehalose-based polymers and hydrogels for applications such as protein stabilization. escholarship.org The synthesis of these materials often relies on the regioselective functionalization of trehalose, for example, using borinic acids to direct reactions to specific hydroxyl groups. escholarship.org This chemical tractability allows for the generation of a vast array of trehalose-based molecules with tailored properties for various scientific and biomedical applications. nih.govacs.org

Biological Activities and Mechanisms of Action of Trehalosamine

Antimycobacterial Activity of Trehalosamine Isomers

Research has demonstrated that various isomers of this compound exhibit potent and often selective inhibitory effects against different growth states of mycobacteria. The position of the amino group on the trehalose (B1683222) scaffold significantly influences the compound's biological activity.

This compound and its analogues have shown effective growth inhibition against both the pathogenic Mycobacterium tuberculosis (Mtb) and the non-pathogenic model organism Mycobacterium smegmatis (Msmeg). nih.govpsu.edu The natural product 2-trehalosamine (2-TreNH₂), an aminoglycoside where an amino group replaces the hydroxyl at the 2-position, has been identified as a potent inhibitor of Mtb and Msmeg growth. nih.govresearchgate.netresearchgate.net

In a comparative study of a panel of eight chemoenzymatically synthesized this compound (TreNH₂) and azido (B1232118) trehalose (TreAz) analogues, 2-TreNH₂ was found to be one of the most active compounds against planktonic, or free-living, mycobacterial cells. nih.gov The inhibitory activity is dependent on the specific isomer, with modifications at the 2- and 6-positions being most effective. nih.gov For instance, while 2-TreNH₂ shows significant activity, its counterpart, 6-trehalosamine (6-TreNH₂), displays a notable lack of activity against whole Mtb and Msmeg cells. acs.orgnih.gov This highlights the structural specificity required for potent antimycobacterial action.

| Compound | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-Trehalosamine (2-TreNH₂) | M. tuberculosis & M. smegmatis | Potent growth inhibitor of planktonic cells. | nih.govnih.govresearchgate.net |

| 6-Trehalosamine (6-TreNH₂) | M. tuberculosis & M. smegmatis | Lacks significant activity against whole cells. | acs.orgnih.gov |

| 6,6'-Diaminotrehalose | M. tuberculosis & M. avium | Inactive against tested strains. | nih.gov |

One of the most significant challenges in treating tuberculosis is the formation of drug-tolerant persister cells, which are dormant, non-dividing cells that can survive antibiotic treatment and lead to relapsing infections. nih.govwikipedia.org These persister cells are often found enriched in biofilms, structured communities of bacteria. nih.gov

This compound analogues have demonstrated remarkable efficacy in specifically targeting these persister cells. nih.gov Research using an in vitro mycobacterial biofilm model, which mimics drug-tolerant persisters, revealed that 2-TreNH₂ is the most potent and selective biofilm inhibitor among a panel of tested analogues in both Msmeg and Mtb. nih.govsemanticscholar.org This selective activity is crucial, as the compound is more effective against the hard-to-kill persister cells than against rapidly dividing planktonic cells. acs.org This suggests that this compound's mechanism is linked to metabolic pathways that are specifically active or essential in the persister state. nih.govresearchgate.net The ability of 2-TreNH₂ to inhibit these biofilm-associated persisters points to its potential as an adjunctive therapy to shorten treatment regimens and overcome drug tolerance. nih.govnih.gov

| Compound | Target | Key Finding | Reference |

|---|---|---|---|

| 2-Trehalosamine (2-TreNH₂) | Biofilm-associated persister cells (M. smegmatis & M. tuberculosis) | Identified as the most potent selective inhibitor of biofilm growth. | nih.govsemanticscholar.org |

| 6-Azido-6-deoxy-d-trehalose (6-TreAz) | Biofilm-associated persister cells (M. smegmatis & M. tuberculosis) | A selective biofilm inhibitor that interferes with the trehalose catalytic shift. | acs.orgnih.gov |

Growth Inhibition of Mycobacterium tuberculosis and Mycobacterium smegmatis

Molecular Mechanisms of Antimycobacterial Action

The antimycobacterial effects of this compound are rooted in its ability to disrupt the central role of trehalose in mycobacterial metabolism and cell wall structure. Its primary mechanism involves the inhibition of a key metabolic pathway known as the trehalose catalytic shift.

Under conditions of stress, such as nutrient limitation or antibiotic exposure, M. tuberculosis activates a metabolic remodeling mechanism called the trehalose catalytic shift. acs.orgnih.govnih.gov In this process, the bacterium liberates trehalose from glycolipids on the cell surface, such as trehalose monomycolate (TMM), and repurposes it as an internal carbon source to meet energy and redox demands, thereby promoting survival and persister formation. nih.govosti.govosti.gov

This compound analogues, particularly 2-TreNH₂, have been shown to effectively block this crucial survival pathway. acs.orgnih.gov By inhibiting the trehalose catalytic shift, these compounds prevent Mtb from utilizing its trehalose reserves, leading to metabolic damage that mimics the effects of deleting the key enzyme involved in this pathway. acs.orgresearchgate.net This inhibition is a viable strategy to specifically target and eliminate Mtb persisters. nih.govnih.gov

The central enzyme in the trehalose catalytic shift is trehalose synthase (TreS), which catalyzes the isomerization of trehalose into maltose. nih.govpsu.edusemanticscholar.org This conversion is the first step in channeling recycled trehalose into central carbon metabolism. semanticscholar.org

Mechanism-of-action studies have confirmed that TreS is the direct molecular target of 2-TreNH₂. acs.orgnih.gov The compound acts as an inhibitor of the TreS enzyme. nih.gov Enzyme assays have shown that 2-TreNH₂ suppresses the maltose-producing activity of TreS but is not converted into an amino-maltose analogue, indicating that it functions as an inhibitor rather than a substrate. acs.orgnih.gov Cryo-electron microscopy has revealed the structure of TreS bound to a substrate analogue inhibitor, showing that the inhibitor binds within the active site and induces conformational changes essential for catalysis. acs.orgnih.gov By blocking TreS, 2-TreNH₂ effectively shuts down the trehalose catalytic shift, sensitizing persister cells and enhancing the efficacy of other anti-TB drugs. nih.govnih.gov

The mycobacterial cell wall is a complex and unique structure, with a mycomembrane composed of mycolic acids esterified to an arabinogalactan-peptidoglycan layer. academie-sciences.frmdpi.com Trehalose is fundamental to the biosynthesis of this wall, serving as the scaffold for essential immunomodulatory glycolipids, including trehalose monomycolate (TMM) and trehalose dimycolate (TDM or "cord factor"). nih.govacademie-sciences.fracs.org

In the cytoplasm, trehalose is esterified with mycolic acid to form TMM. academie-sciences.fracs.org TMM is then transported across the plasma membrane where it serves as the primary donor of mycolyl groups for the synthesis of TDM and the covalent attachment of mycolic acids to arabinogalactan, processes catalyzed by the Antigen 85 (Ag85) complex. google.comacademie-sciences.frnih.gov

Interaction with Trehalose-Specific Transporters (e.g., LpqY-SugABC)

The biological activity of several this compound analogues is contingent upon their entry into the bacterial cell, a process often mediated by specific transport systems. In mycobacteria, the LpqY-SugABC ATP-binding cassette (ABC) transporter, which is highly specific for the disaccharide trehalose, plays a crucial role in the uptake of these analogues. acs.orgacs.orgresearchgate.net This transporter functions as a recycling system, mediating the retrograde transport of free trehalose released during the biosynthesis and remodeling of the mycobacterial cell envelope. acs.orgsemanticscholar.org

Research has demonstrated that for certain this compound analogues to exert their antimicrobial or inhibitory effects, they must first be actively transported into the cytoplasm via the LpqY-SugABC system. acs.orgsemanticscholar.org For instance, the inhibitory activity of 2-azido-2-deoxy-α,α-D-trehalose (2-TreAz) and 2-amino-2-deoxy-α,α-D-trehalose (2-TreNH₂) against Mycobacterium tuberculosis and Mycobacterium smegmatis is dependent on this transporter. acs.orgsemanticscholar.orgnih.gov Studies using mutant strains lacking a functional transporter (ΔsugC) showed a reversal of the inhibitory effects of these compounds, confirming that their action requires uptake into the cell to reach an intracellular target. acs.orgsemanticscholar.org This "inside–out" mechanism highlights the transporter's role as a gateway for these bioactive molecules. nih.gov

Interestingly, not all analogues rely on this pathway. The inhibitory activity of 3-amino-3-deoxy-d-trehalose (3-TreNH₂) in M. tuberculosis was found to be independent of the LpqY-SugABC transporter, suggesting an alternative mechanism of action or entry for this particular isomer. semanticscholar.org

Table 1: LpqY-SugABC Transporter Dependency of Trehalose Analogues in Mycobacteria

| Trehalose Analogue | Dependency on LpqY-SugABC Transporter | Reference |

|---|---|---|

| 2-TreNH₂ (2-Trehalosamine) | Dependent | acs.orgsemanticscholar.org |

| 6-TreAz (6-azido-6-deoxy-trehalose) | Dependent | acs.org |

| 2-TreAz (2-azido-2-deoxy-trehalose) | Dependent | acs.orgnih.gov |

| 3-TreNH₂ (3-Trehalosamine) | Independent | semanticscholar.org |

Broad-Spectrum Antimicrobial Activities of Specific this compound Isomers (e.g., α,β-3-Trehalosamine against Gram-positive and Gram-negative bacteria)

Certain isomers of this compound exhibit notable antimicrobial properties against a wide range of bacteria. A novel isomer, α-D-glucopyranosyl-(1 → 1′)-3′-amino-3′-deoxy-β-D-glucopyranoside, also known as a,β-3-trehalosamine or 3'-neothis compound, isolated from Bacillus amyloliquefaciens, has demonstrated broad-spectrum antibacterial activity. nih.govnih.gov

This compound is effective against both Gram-positive and Gram-negative bacteria, with studies reporting minimal inhibitory concentration (MIC) values between 0.5 and 0.7 mg/mL. nih.govnih.gov Research indicates that its activity may be more potent against Gram-negative strains compared to Gram-positive ones. nih.gov The spectrum of susceptible bacteria includes significant pathogens, highlighting its potential as a bactericidal agent. nih.govnih.gov

Table 2: Antimicrobial Spectrum of a,β-3-Trehalosamine

| Bacterial Type | Species | Susceptibility | Reference |

|---|---|---|---|

| Gram-positive | Staphylococcus aureus | Susceptible | nih.gov |

| Micrococcus luteus | Susceptible | nih.gov | |

| Gram-negative | Escherichia coli | Susceptible | nih.gov |

| Salmonella pullorum | Susceptible | nih.gov | |

| Salmonella gallinarum | Susceptible | nih.gov | |

| Pasteurella multocida | Susceptible | nih.gov | |

| Salmonella enteritidis | Susceptible | nih.gov |

Proposed Mechanisms of Membrane Structure Disruption

The precise mechanism by which this compound and its analogues exert their antimicrobial effects is still under investigation, but evidence points towards the disruption of the bacterial cell membrane as a key factor. The difference in susceptibility observed between Gram-positive and Gram-negative bacteria for compounds like a,β-3-trehalosamine may be linked to the distinct structures of their respective cell membranes. nih.gov

For cationic amphiphiles derived from trehalose, a proposed mechanism involves direct interaction with and permeabilization of the cell membrane. researchgate.net This is a common mode of action for many antimicrobial agents that possess both a positively charged (cationic) group and a lipid-soluble (amphiphilic) component. microbenotes.com These molecules can insert into the lipid bilayer, disrupting its integrity. microbenotes.comnih.gov

Two specific disruptive processes have been proposed for similar membrane-active compounds:

Pore Formation : The molecules may aggregate within the membrane to form small, channel-like pores. This leads to increased membrane permeability, causing leakage of essential ions and cytoplasmic contents, ultimately resulting in cell death. microbenotes.comnih.gov

Detergent-like Mechanism : The accumulation of these compounds on the membrane surface can lead to physical disruption and fragmentation of the lipid bilayer, a process akin to the action of a detergent. nih.gov This can cause a large-scale loss of membrane integrity. nih.gov

Synthesized trehalose analogues substituted with hydrocarbon chains (e.g., n-pentyl or n-hexyl ethers) have shown membrane-disrupting activity against both Gram-positive and Gram-negative bacteria, lending support to this proposed mechanism. researchgate.net

Enzyme Inhibition by this compound Analogues

This compound and its synthetic analogues are recognized as inhibitors of various enzymes, particularly those involved in trehalose metabolism. osti.govresearchgate.netresearchgate.netnih.gov This inhibitory action is a cornerstone of their biological activity, from antimicrobial effects to potential applications as insecticides. researchgate.netmdpi.com

One key target is trehalose synthase (TreS), an enzyme essential for the trehalose catalytic shift in M. tuberculosis, a metabolic pathway critical for the survival of persistent, drug-tolerant bacteria. osti.gov Azido- and amino-deoxy-D-trehalose analogues, including 2-trehalosamine, have been shown to inhibit TreS, thereby blocking this crucial survival mechanism. osti.gov The natural product 2-trehalosamine was identified as a particularly potent inhibitor in these studies. osti.gov

Another significant target is the enzyme trehalase, which hydrolyzes trehalose into two glucose molecules. researchgate.net The inhibition of this enzyme is of great interest because trehalose is a vital metabolite in many pathogens, including bacteria and fungi, as well as in insects. researchgate.netmdpi.com Analogues such as this compound and trehazolin act as inhibitors of trehalase activity. researchgate.netresearchgate.net

Competitive Inhibition of Trehalase by Trehalose Analogues

The structural similarity of this compound analogues to the natural substrate, trehalose, allows them to act as competitive inhibitors of the enzyme trehalase. researchgate.netnih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding and thus blocking the enzymatic reaction.

Studies have shown that α,α-trehalosamine is a competitive inhibitor of trehalases from diverse species, including the bacterium Pseudomonas fluorescens, the insect Melolontha vulgaris (cockchafer), and porcine and human kidneys. nih.gov Other trehalose analogues, such as validamycin A and lactotrehalose, also function as competitive inhibitors of trehalase. researchgate.netmdpi.comdigitellinc.com The ability of these compounds to block trehalose hydrolysis makes them effective tools for disrupting the energy metabolism of organisms that rely on trehalose, such as insects and various microbes. researchgate.netmdpi.com

Table 3: Examples of Trehalase Inhibitors and Their Mechanism

| Inhibitor | Inhibition Type | Reference |

|---|---|---|

| α,α-Trehalosamine | Competitive | nih.gov |

| Trehazolin | Competitive | researchgate.netresearchgate.net |

| Validamycin A | Competitive | researchgate.netdigitellinc.com |

| Lactotrehalose | Competitive | mdpi.com |

Autophagy-Inducing Activity in Cultured Cells (for specific derivatives)

While trehalose itself is known to induce autophagy—a cellular process for degrading and recycling cellular components—certain derivatives of this compound have been found to be dramatically more potent in this regard. researchgate.netuni.lunih.gov Autophagy induction by trehalose is thought to occur through the inhibition of glucose transporters, which creates a state of cellular starvation that triggers the process. uni.lu

Specifically, long-chain alkyl derivatives of 4-trehalosamine (B14091508) have demonstrated exceptionally strong autophagy-inducing activity in cultured mammalian cells. researchgate.netvulcanchem.com Research has shown that these derivatives can be 1,000 to 3,000 times more potent than trehalose. researchgate.netvulcanchem.com For example, IMCTA-C14, an N-tetradecyl derivative of 4-trehalosamine, induces a similar level of autophagy as trehalose but at a concentration that is approximately 3,000 times lower. wikipedia.org

The enhanced potency of these derivatives is attributed to their chemical structure. The long fatty acid chain gives the molecule a strong affinity for the cell membrane, which is composed of phospholipids. wikipedia.org This proximity to the membrane may enhance its effect on membrane proteins like glucose transporters, leading to a much more efficient induction of the autophagy pathway. wikipedia.org This potent activity makes these this compound derivatives valuable research tools and potential leads for therapeutic development. researchgate.net

Table 4: Comparative Autophagy-Inducing Potency

| Compound | Relative Potency (vs. Trehalose) | Reference |

|---|---|---|

| Trehalose | 1x | researchgate.netvulcanchem.com |

| Long-chain 4-trehalosamine derivatives | 1,000 - 3,000x | researchgate.netvulcanchem.com |

| IMCTA-C14 | ~3,000x | wikipedia.org |

Structure Activity Relationship Sar Studies of Trehalosamine Analogues

Impact of Amino Group Position on Biological Activity (e.g., 2-, 3-, 4-, 6-position)

The location of the amino group on the trehalose (B1683222) scaffold is a critical determinant of biological activity. Analogues with the amino group at different positions (e.g., 2-, 3-, 4-, and 6-positions) exhibit varied efficacy against different biological targets.

Naturally occurring trehalosamines include 2-, 3-, and 4-trehalosamine (B14091508), which have been isolated from Streptomyces and Nocardiopsis species. wikipedia.orgacs.org In contrast, 6-trehalosamine is a synthetic compound. wikipedia.orgjst.go.jp

Studies targeting Mycobacterium tuberculosis (Mtb) have revealed that the position of the amino group significantly impacts inhibitory activity. A focused panel of trehalosamine analogues demonstrated that 2-trehalosamine (2-TreNH₂) is the most potent inhibitor of Mtb growth, particularly in biofilm models which are representative of drug-tolerant persister cells. acs.orgosti.govresearchgate.net In contrast, 4-trehalosamine (4-TreNH₂) and 6-trehalosamine (6-TreNH₂) showed no activity against Mtb under the same conditions. acs.org Interestingly, while 6-TreNH₂ was inactive against whole Mtb cells, it did exhibit a weak inhibitory effect on the enzyme trehalose synthase (TreS), which is crucial for a metabolic pathway used by Mtb to survive under stress. acs.orgnih.gov

The natural product 2-trehalosamine, first isolated from Streptomyces in 1957, is a potent growth inhibitor of both M. tuberculosis and M. smegmatis. nih.govresearchgate.netresearchgate.net Conversely, 6,6'-diaminotrehalose, which has amino groups at the 6-position of both glucose units, was found to be inactive against M. tuberculosis and M. avium. nih.gov

4-trehalosamine has been noted for its high biological stability, particularly its resistance to hydrolysis by the enzyme trehalase, which readily degrades trehalose. researchgate.net This stability, along with its mass producibility, makes it an attractive candidate for various applications. researchgate.net While it lacks the potent anti-mycobacterial activity of the 2-amino isomer, its unique properties, such as a high buffer capacity around neutral pH, make it a valuable trehalose substitute and a platform for developing other derivatives. researchgate.net

| Compound | Amino Group Position | Source | Biological Activity Highlight |

|---|---|---|---|

| 2-Trehalosamine (2-TreNH₂) | 2 | Natural (Streptomyces) acs.orgnih.gov | Potent inhibitor of Mtb growth, especially in biofilms. acs.org |

| 3-Trehalosamine | 3 | Natural (Nocardiopsis) acs.org | Lacked activity against Mtb in biofilm and planktonic growth models. acs.org |

| 4-Trehalosamine (4-TreNH₂) | 4 | Natural (Streptomyces) researchgate.netacs.org | No activity against Mtb; highly stable against trehalase. researchgate.netacs.org |

| 6-Trehalosamine (6-TreNH₂) | 6 | Synthetic wikipedia.orgacs.org | No activity against whole Mtb cells, but weak inhibitor of Mtb TreS enzyme. acs.orgnih.gov |

| 6,6'-Diaminotrehalose | 6 and 6' | Synthetic nih.gov | Inactive against M. tuberculosis and M. avium. nih.gov |

Effects of Azido (B1232118) and Amino Substitutions on Inhibitory Potency

Replacing the amino group with an azido group (N₃) has been a key strategy in SAR studies to probe the active sites of enzymes and to serve as a precursor for synthesizing amino analogues. The comparative effects of azido and amino substitutions provide valuable insights into the chemical requirements for biological activity.

In studies on mycobacteria, both azido and amino-substituted trehalose analogues have demonstrated inhibitory effects, though their potencies vary. For instance, both 2-azido-2-deoxy-α,α-D-trehalose (2-TreAz) and 2-trehalosamine (2-TreNH₂) inhibit the growth of M. smegmatis. nih.gov When tested against M. tuberculosis, 2-TreNH₂ was found to be the most potent compound in a panel of eight azido and amino analogues, fully inhibiting both planktonic and biofilm growth at 1 mM and showing selective, low-micromolar inhibition of biofilms. acs.org 2-TreAz was less potent against Mtb than against M. smegmatis. acs.org

The inhibitory mechanism for these compounds in Mtb involves the trehalose catalytic shift, a metabolic process dependent on the enzyme trehalose synthase (TreS). acs.orgosti.govnih.gov Both 2-TreNH₂ and 6-azido-6-deoxy-α,α-D-trehalose (6-TreAz) were shown to inhibit TreS activity. acs.org However, their corresponding amino analogue, 6-TreNH₂, showed only weak inhibition of the enzyme and no activity against the bacteria, highlighting a subtle but critical difference in how the azido and amino groups at the 6-position interact with the biological target. acs.orgnih.gov In contrast, the diazido precursor to 6,6'-diaminotrehalose was inactive against M. tuberculosis, similar to its diamino counterpart. nih.gov

The azido group also serves as a valuable chemical handle. It can be used in "click chemistry" reactions to attach imaging probes, allowing for the visualization of mycobacterial envelope glycolipids. nih.gov The synthesis of azido derivatives, such as 2-TreAz, can be achieved from the corresponding this compound via a diazo transfer reaction. nih.gov

| Compound | Substitution | Position | Effect on Mtb Inhibition |

|---|---|---|---|

| 2-Trehalosamine (2-TreNH₂) | Amino (-NH₂) | 2 | Most potent inhibitor in a tested panel; selective biofilm inhibition. acs.orgosti.gov |

| 2-Azidotrehalose (2-TreAz) | Azido (-N₃) | 2 | Less potent against Mtb compared to M. smegmatis. acs.org |

| 6-Trehalosamine (6-TreNH₂) | Amino (-NH₂) | 6 | No activity against Mtb cells; weak inhibition of TreS enzyme. acs.orgnih.gov |

| 6-Azidotrehalose (6-TreAz) | Azido (-N₃) | 6 | Selectively inhibits Mtb biofilm formation. acs.org |

| 6,6'-Diazidotrehalose | Azido (-N₃) | 6 and 6' | Inactive against M. tuberculosis. nih.gov |

Correlation between Stereochemistry and Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of biological activity. solubilityofthings.comnumberanalytics.com For this compound analogues, the specific stereoisomeric form can dramatically alter efficacy because biological targets like enzymes and receptors are chiral and interact differently with various stereoisomers. solubilityofthings.comsolubilityofthings.com

The synthesis of trehalose analogues is complicated by the potential formation of four stereoisomers (α,α; α,β; β,α; and β,β) due to the 1,1'-glycosidic linkage. nih.govresearchgate.net The natural and most biologically relevant form is the α,α-isomer. wikipedia.org Achieving stereoselectivity for this α,α-linkage is a significant challenge in chemical synthesis. nih.govresearchgate.net To overcome this, chemoenzymatic methods using enzymes like trehalose synthase (TreT) have been developed, which can produce trehalose analogues with complete 1,1-α,α-stereoselectivity. nih.gov

The importance of stereochemistry extends beyond the anomeric center to the configuration of substituents on the glucose rings. For instance, in the development of HDAC inhibitors based on cyclic tetrapeptides, varying the chirality of the amino acid residues at different positions around the macrocycle was a key strategy to explore the pharmacophoric space and identify potent conformations. nih.gov Similarly, for this compound derivatives, the precise spatial orientation of the amino group and other functional groups is critical for binding to target proteins.

For example, the synthesis of a new this compound analogue, α-d-galactopyranosyl 2-amino-2-deoxy-α-d-glucopyranoside, required careful control of the glycosylation reaction to ensure the correct stereochemical outcome. researchgate.net The subtle differences in the spatial arrangement between diastereomers, which are non-mirror image stereoisomers, can lead to significant differences in physical properties and biological function. solubilityofthings.com This underscores the necessity of controlling stereochemistry during synthesis to produce a single, effective isomer and to understand the structural basis of its activity. solubilityofthings.comnumberanalytics.com

Rational Design of this compound Derivatives for Enhanced Biological Effects

Rational design combines an understanding of SAR, target structure, and reaction mechanisms to create new molecules with improved properties. mdpi.com For this compound, this approach aims to develop derivatives with enhanced stability, target specificity, and therapeutic efficacy.

A key strategy in the rational design of this compound derivatives is the modification of the amino group. The amino group's reactivity, which differs from that of the hydroxyl groups, allows for relatively simple, site-specific modifications to create a variety of functional molecules. researchgate.netwikipedia.org For example, 4-trehalosamine has been used as a scaffold to synthesize fluorescently labeled probes (IMCTA-Fluorescein) and biotinylated derivatives (IMCTA-Biotin) in simple one-pot reactions. researchgate.net These probes can be used for applications such as mycobacterial staining. researchgate.net

Another successful application of rational design is the development of inhibitors for specific mycobacterial enzymes. Based on the knowledge that trehalose metabolism is crucial for Mtb survival, analogues were designed to inhibit enzymes like trehalose synthase (TreS). acs.orgresearchgate.netnih.gov The screening of a panel of azido- and amino-trehalose analogues led to the identification of 2-trehalosamine as a potent inhibitor of the trehalose catalytic shift, a key survival mechanism in Mtb. acs.orgosti.gov This finding validates the inhibition of this pathway as a viable strategy to target Mtb persister cells. osti.govnih.gov

Further derivatization can also enhance activity. For example, derivatives of 6,6'-dideoxytrehalose, including N,N'-dialkylamino and 6,6'-bis(sulfonamido) analogues, were designed to interfere with mycolylation pathways in the mycobacterial cell wall. nih.gov SAR studies of these compounds revealed that antimycobacterial activity was significantly related to the aliphatic chain length of the substituents. nih.gov This demonstrates that systematic structural modification can lead to compounds with improved biological effects. The development of such derivatives is greatly facilitated by efficient synthetic methods, including chemoenzymatic approaches that provide ready access to the core this compound structure. nih.govresearchgate.net

Trehalosamine As a Research Tool in Chemical Biology and Glycobiology

Development and Application of Trehalosamine-Based Imaging Probes for Mycobacteria

The unique and essential role of trehalose (B1683222) metabolism in mycobacteria has made it a prime target for the development of diagnostic and therapeutic agents. nih.govnih.gov this compound has proven to be a valuable scaffold for creating imaging probes that can visualize and study these pathways in live mycobacterial cells. nih.govresearchgate.net

Researchers have successfully synthesized fluorescently tagged this compound derivatives to directly visualize mycobacteria. nih.gov By attaching a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC), to this compound, scientists have created probes like 2-FlTre. nih.gov These probes are metabolically incorporated into the mycobacterial cell envelope, allowing for real-time imaging of glycolipid distribution and dynamics. nih.govnih.gov

For instance, a fluorescent derivative of 4-trehalosamine (B14091508) has been used for staining Mycobacterium smegmatis. researchgate.net The incorporation of these fluorescent probes is often mediated by the antigen 85 (Ag85) complex, a group of mycolyltransferases that are crucial for the synthesis of the mycobacterial cell wall. nih.govtdblabs.se This targeted labeling approach provides high specificity for mycobacteria, as the Ag85 pathway is absent in mammals. tdblabs.se The table below summarizes some of the key fluorescent trehalose probes.

Table 1: Fluorescent Trehalose Probes for Mycobacterial Imaging

| Probe Name | Fluorophore | Application | Reference |

|---|---|---|---|

| 2-FlTre | Fluorescein | Metabolic labeling and imaging of envelope glycolipids in live mycobacterial cells. | nih.gov |

| IMCTA-Fluorescein | 5-carboxyfluorescein | Staining of M. smegmatis. | researchgate.net |

| 6 TMR Tre | Tetramethylrhodamine | Imaging bacterial cell envelope and visualizing peptidoglycan and monomycolate dynamics. | tocris.com |

| DMN-Tre | 4-N,N-dimethylamino-1,8-naphthalimide | Fluorogenic probe for rapid detection of mycobacteria without washing steps. | nih.gov |

In addition to direct fluorescent labeling, this compound has been modified to be compatible with click chemistry, a powerful and versatile set of bioorthogonal reactions. nih.govrsc.org By introducing azide (B81097) or alkyne functionalities onto the this compound scaffold, researchers have created probes that can be metabolically incorporated into mycobacterial glycolipids. nih.govacs.org These incorporated tags can then be selectively reacted with a complementary fluorescently-labeled probe, enabling a two-step labeling strategy. nih.govnih.gov

A notable example is the synthesis of 2-TreAz (2-azido-2-deoxy-α,α-D-trehalose) from this compound. nih.gov This azide-modified analogue has been used to label and image glycolipids in live mycobacterial cells. nih.gov The use of click chemistry offers advantages in terms of the small size of the initial modification, which can improve permeability and incorporation efficiency. nih.gov However, the requirement for a second labeling step and the potential toxicity of the copper catalyst used in some click reactions are important considerations. nih.gov The table below highlights some click chemistry-compatible trehalose analogues.

Table 2: Click Chemistry-Compatible Trehalose Analogues

| Analogue Name | Functional Group | Application | Reference |

|---|---|---|---|

| 2-TreAz | Azide | Metabolic labeling of glycolipids for subsequent bioorthogonal ligation and imaging. | nih.gov |

| 6-TreAz | Azide | Selective inhibition of biofilm formation in M. tuberculosis. | semanticscholar.org |

| TreAz analogues | Azide | Probing the mycobacterial trehalome via bioorthogonal chemistry. | acs.org |

A significant advantage of using this compound-based probes is the ability to investigate different trehalose metabolic pathways within mycobacteria. nih.govrsc.org Research has shown that different this compound analogues can be processed through distinct routes, providing a tool to dissect these complex pathways. nih.govacs.org For example, chemoenzymatically synthesized this compound can be elaborated into complementary imaging probes that label mycobacteria via different mechanisms. nih.gov

Studies have characterized the metabolic fates of various TreAz analogues, revealing unique labeling routes that can be leveraged for pathway-specific investigations of the mycobacterial "trehalome"—the complete set of trehalose-containing metabolites. acs.org This targeted approach allows researchers to study the effects of genetic mutations or potential drug candidates on specific metabolic steps. acs.org For instance, 2-trehalosamine has been shown to inhibit the trehalose synthase TreS, which is involved in a stress-responsive metabolic remodeling mechanism in M. tuberculosis. osti.gov

Click Chemistry-Compatible this compound Analogues

Utility in Studying Carbohydrate-Protein Interactions

The study of carbohydrate-protein interactions is fundamental to understanding numerous biological processes, from cell-cell recognition to host-pathogen interactions. nih.govnih.gov this compound and its derivatives serve as valuable tools in this area of research. As a close structural analogue of trehalose, this compound can be used to probe the binding specificity and kinetics of trehalose-binding proteins, such as lectins. wikipedia.org

By modifying this compound with various functional groups, researchers can create a library of compounds to systematically investigate the structural requirements for protein binding. This approach can help to elucidate the key molecular interactions that govern the recognition of carbohydrates by proteins. Techniques such as fluorescence polarization and surface plasmon resonance can be employed to quantify the binding affinities of this compound analogues to target proteins, providing valuable insights into the thermodynamics and kinetics of these interactions. nih.govrsc.org

Application in Membrane Protein Research (using this compound derivatives as detergents)

Membrane proteins play critical roles in cellular function, but their study is often hampered by the difficulty of extracting and stabilizing them in a soluble form. Detergents are essential for this purpose, and there is a continuous search for novel detergents with improved properties. nih.govrsc.org this compound derivatives have shown promise as effective detergents for membrane protein research. researchgate.netnih.gov

Long-chain derivatives of 4-trehalosamine have been synthesized and demonstrated to be effective in extracting and solubilizing membrane proteins. researchgate.netglpbio.com These this compound-based detergents offer a potential advantage due to the inherent stabilizing properties of the trehalose headgroup. nih.gov The unique chemical and physical properties of these detergents, which can be fine-tuned by altering the length and nature of the alkyl chains, make them a valuable addition to the toolkit for membrane protein structural and functional studies. nih.gov Research has shown that the optimal detergent is often protein-dependent, highlighting the need for a diverse range of detergents like those derived from this compound. nih.gov

This compound as a Biologically Stable Trehalose Analog for Research Purposes

A significant limitation in the use of trehalose for various research and potential therapeutic applications is its susceptibility to hydrolysis by the enzyme trehalase, which is widely expressed in many organisms. nih.gov this compound, particularly 4-trehalosamine, has been identified as a biologically stable analogue of trehalose that is resistant to trehalase activity. researchgate.netnih.gov

This stability makes this compound an excellent substitute for trehalose in a variety of research contexts where enzymatic degradation is a concern. nih.gov For example, in studies investigating the protective effects of trehalose on proteins or cells, the use of this compound ensures that the observed effects are due to the disaccharide itself and not its breakdown products. nih.gov Furthermore, the high producibility of 4-trehalosamine makes it a readily available and cost-effective tool for these applications. nih.gov Its chemical modifiability also allows for the creation of various derivatives with enhanced stability and functionality. researchgate.netnih.gov

Potential as a Trehalose Substitute in Research Formulations

Trehalose is widely utilized in various research and industrial applications as a stabilizer and protectant for proteins, cells, and tissues. wikipedia.org However, its application is limited by its susceptibility to hydrolysis by the enzyme trehalase, which is broadly expressed in many organisms. nih.gov This enzymatic degradation can compromise its protective functions and, in in-vivo studies, lead to increased blood sugar levels. wikipedia.orgresearchgate.net

4-trehalosamine, a specific isomer of this compound, presents a compelling alternative. It has demonstrated high stability against mammalian trehalase, meaning it is not easily broken down. nih.govresearchgate.net This resistance to hydrolysis makes it a more reliable and biologically stable substitute for trehalose in various research contexts. nih.gov

Research findings indicate that 4-trehalosamine exhibits protective activities that are comparable or even superior to those of trehalose. nih.govwikipedia.org These protective functions include preventing starch retrogradation and protecting proteins and yeast cells during freeze-drying processes. researchgate.net For instance, studies have shown that 4-trehalosamine's ability to protect enzymes like calf intestinal alkaline phosphatase (CIP) and yeast alcohol dehydrogenase (ADH) during lyophilization is comparable to that of trehalose. researchgate.net

The chemical structure of this compound, featuring an amino group, allows for straightforward chemical modifications. nih.govresearchgate.net This enables the synthesis of various derivatives, such as labeled probes for imaging or detergents for membrane protein research, expanding its utility as a research tool. nih.govresearchgate.net For example, fluorescent derivatives of 4-trehalosamine have been successfully used for staining mycobacteria. researchgate.net

| Compound | Remaining Activity of CIP (%) | Remaining Activity of ADH (%) |

| Original Enzyme | 100 | 100 |

| Frozen Stock | ~95 | ~90 |

| Freeze-Dried (No Sugar) | ~20 | ~5 |

| Trehalose | ~85 | ~75 |

| 4-Trehalosamine | ~90 | ~80 |

| Sucrose | ~80 | ~65 |

| Maltose | ~75 | ~60 |

Data derived from research comparing the cryoprotective effects of different sugars on calf intestinal alkaline phosphatase (CIP) and yeast alcohol dehydrogenase (ADH). researchgate.net

pH Buffering Capacity in Research Environments

A significant advantage of 4-trehalosamine in research settings is its notable pH buffering capacity, a property that trehalose lacks. wikipedia.org 4-trehalosamine exhibits a strong buffering ability around the neutral pH range. nih.govresearchgate.net

Experimental analysis has shown that when titrating a 10 mM solution of 4-trehalosamine with a strong acid (HCl) or a strong base (NaOH), the pH changes are minimal within a specific range, indicating its effectiveness as a buffer. researchgate.netresearchgate.net The pKa of 4-trehalosamine has been estimated to be approximately 6.99. researchgate.netresearchgate.net This makes it particularly useful for maintaining a stable pH in various biochemical and cell culture experiments, which are often sensitive to pH fluctuations. hopaxfc.com

The buffering capacity of 4-trehalosamine is comparable to that of commonly used biological buffers like Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) in the neutral pH range. researchgate.netresearchgate.net This intrinsic property, combined with its protective abilities, makes 4-trehalosamine a multifunctional additive in research formulations, potentially simplifying experimental setups by serving as both a stabilizer and a pH buffer. nih.govwikipedia.org

| Compound | pKa | Effective Buffering Range (pH) |

| 4-Trehalosamine | 6.99 | ~6.3 - 7.7 |

| HEPES | 7.5 | 6.8 - 8.2 |

| Tris | 8.1 | 7.0 - 9.0 |

| MES | 6.1 | 5.5 - 6.7 |

| Trehalose | N/A | No significant buffering capacity |

This table presents a comparison of the pKa and effective buffering ranges of 4-trehalosamine and other common laboratory buffers. researchgate.netresearchgate.nethopaxfc.com

Advanced Research Techniques Applied to Trehalosamine

Spectroscopic Analysis for Structural Elucidation (e.g., NMR Spectroscopy, HR-ESI-MS)

The precise chemical structure of trehalosamine and its synthetic derivatives is fundamental to understanding their biological activity. anu.edu.au Spectroscopic techniques are crucial for this purpose, providing detailed information about molecular identity, connectivity, and stereochemistry. anu.edu.aumonash.edu Key methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). rsc.orgnih.gov

NMR spectroscopy, including one-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR, and two-dimensional (2D) experiments (e.g., HSQC, HMBC), allows for the unambiguous assignment of proton and carbon signals within the molecule. nih.gov This information reveals the specific arrangement of atoms and the connections between the two glucose-derived rings that form the trehalose (B1683222) scaffold. For example, in the characterization of related glycoside derivatives, ¹H-NMR can identify the number and type of aromatic protons and methoxyl signals, while anomeric signals in both ¹H and ¹³C NMR spectra confirm the presence and configuration of sugar moieties. nih.gov

HR-ESI-MS is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. rsc.orgnih.gov This technique was instrumental in confirming the molecular formula of a synthesized arctiin (B1665604) derivative as C₂₇H₃₂O₁₂, by comparing the calculated mass with the experimentally observed mass. nih.gov For this compound, these techniques verify its successful synthesis and purity, which is essential before conducting biological assays. nih.gov

The table below summarizes typical spectroscopic data used for the structural elucidation of glycoside compounds similar to this compound.

| Technique | Type of Information Obtained | Example Application |

| ¹H-NMR | Provides information on the proton environment, including chemical shift, integration (number of protons), and coupling constants (connectivity). | Identification of anomeric protons to determine the stereochemistry of the glycosidic bond. |

| ¹³C-NMR | Shows the number and chemical environment of carbon atoms in the molecule. | Confirmation of the carbon skeleton and the presence of specific functional groups. |

| 2D-NMR (HSQC, HMBC) | Establishes correlations between protons and carbons, confirming the connectivity of the molecular structure. | Used to determine the attachment sites of sugar moieties to other parts of a molecule. nih.gov |

| HR-ESI-MS | Determines the precise molecular weight and elemental composition of a compound. | Establishes the molecular formula, such as C₂₇H₃₂O₁₂ for an arctiin derivative. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O) based on their vibrational frequencies. | Confirms the presence of hydroxyl and amine groups in the this compound structure. rsc.orgnih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Inhibitor Complex Structures (e.g., TreS-Inhibitor)

Understanding how this compound exerts its inhibitory effects at a molecular level requires visualizing its interaction with its enzyme target. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of biological macromolecules, including complex enzyme-inhibitor assemblies, in their near-native states. thermofisher.comdrugtargetreview.com This method is particularly valuable for large and flexible proteins that are difficult to crystallize for X-ray crystallography. thermofisher.com

In the context of this compound research, cryo-EM has been successfully used to solve the structure of the Mycobacterium tuberculosis enzyme trehalose synthase (TreS) bound to this compound, which acts as a substrate analogue inhibitor. osti.govacs.org TreS is a key enzyme in the trehalose catalytic shift, a metabolic pathway crucial for the survival of Mtb persister cells. osti.gov By inhibiting TreS, this compound blocks the isomerization of trehalose to maltose, disrupting a critical metabolic process for the bacteria. osti.govacs.org

The cryo-EM structure revealed the precise binding mode of the this compound inhibitor within the active site of TreS. osti.gov It also uncovered significant conformational changes in the enzyme that are likely essential for both catalysis and inhibitor binding. osti.govacs.org This detailed structural information is invaluable for structure-based drug design, providing a blueprint that can be used to develop more potent and selective inhibitors targeting mycobacterial persistence. thermofisher.comosti.gov

| Parameter | Description | Significance in this compound Research |

| Target Enzyme | Trehalose Synthase (TreS) from M. tuberculosis | A key enzyme in a metabolic pathway essential for Mtb persister cell formation. osti.gov |

| Inhibitor | 2-trehalosamine (a substrate analogue) | Blocks the catalytic activity of TreS. osti.govacs.org |

| Technique | Cryo-Electron Microscopy (Cryo-EM) | Allowed for the structural determination of the flexible TreS-inhibitor complex without crystallization. thermofisher.comosti.gov |

| Key Finding | First structure of TreS bound to a substrate analogue inhibitor. osti.govacs.org | Revealed conformational changes upon inhibitor binding, providing a basis for future drug development. osti.gov |

Metabolomics Approaches to Elucidate Metabolic Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. escholarship.org It provides a functional readout of the cellular state and can reveal how a compound like this compound perturbs metabolic pathways. escholarship.orgmdpi.com Non-targeted metabolomics, which aims to measure a broad range of metabolites, is particularly useful for understanding the widespread effects of an inhibitor. escholarship.org

In studies involving this compound analogues, metabolomics has been employed to investigate their impact on the metabolism of Mycobacterium tuberculosis. osti.gov By comparing the metabolic profiles of Mtb treated with this compound to untreated controls, researchers can identify specific pathways that are disrupted. These studies confirmed that this compound analogues interfere with the trehalose catalytic shift, a stress-responsive metabolic remodeling mechanism. osti.gov This interference with trehalose metabolism is a key part of its mechanism of action against Mtb. osti.govacs.org The application of metabolomics provides direct evidence of the biochemical consequences of enzyme inhibition within the complex environment of a living cell, linking the molecular interaction to a functional outcome. osti.govescholarship.org

| Approach | Description | Application to this compound Research |

| Non-targeted Metabolomics | Comprehensive analysis of a wide range of small-molecule metabolites in a biological sample. escholarship.org | Used to identify global metabolic changes in M. tuberculosis upon treatment with this compound analogues. osti.gov |

| Pathway Analysis | Mapping of altered metabolites onto known metabolic pathways to identify affected processes. escholarship.orgmdpi.com | Confirmed that this compound perturbs the trehalose catalytic shift pathway in Mtb. osti.gov |

| Comparative Analysis | Comparison of metabolite levels between treated and untreated bacterial cultures. | Revealed significant differences in metabolites related to trehalose metabolism, confirming the inhibitor's on-target effect. osti.govacs.org |

Genetic and Cellular Assays for Investigating this compound Uptake and Activity

To be effective, an inhibitor must reach its intracellular target. Genetic and cellular assays are essential for investigating the uptake of this compound into the bacterial cell and for quantifying its biological activity. bioivt.com

Studies have shown that for this compound analogues to act on their intracellular target (TreS), they require active transport into the cell. acs.org Genetic analysis in mycobacteria has identified the trehalose-specific transporter LpqY-SugABC as the primary system responsible for the uptake of trehalose and its analogues. nih.gov Experiments using mutant strains of mycobacteria lacking this transporter have confirmed its importance; in these strains, the inhibitory activity of certain this compound analogues is significantly reduced. acs.org

A variety of cellular assays are used to measure the biological effects of this compound. These include:

Enzyme Activity Assays: In vitro assays, such as luminescence-based glycosyltransferase assays, are used to directly measure the inhibitory effect of this compound on the TreS enzyme. nih.govacs.org For example, 2-trehalosamine was shown to suppress the maltose-producing activity of TreS by 38–55% at a concentration of 100 μM. acs.org

Cell Viability and Growth Assays: These assays monitor the growth rate of bacterial cultures to determine the antimicrobial effects of the compound. bioivt.com

Macrophage Infection Assays: To mimic the in vivo environment, assays using Mtb-infected macrophages are employed. Studies have shown that 2-trehalosamine can potentiate the effects of first- and second-line anti-tuberculosis drugs in these more complex cellular models. osti.gov

These combined genetic and cellular approaches are crucial for validating that this compound not only inhibits its target enzyme but is also effectively taken up by the bacteria and exerts a significant antimicrobial effect in a relevant biological context. osti.govacs.org

| Assay Type | Purpose | Key Findings for this compound |

| Genetic Analysis | To identify the cellular machinery responsible for compound uptake. | The LpqY-SugABC transporter is required for the uptake of this compound analogues in mycobacteria. nih.govacs.org |

| In Vitro Enzyme Assay | To quantify the direct inhibitory effect on the target enzyme, TreS. | 2-trehalosamine inhibits TreS activity by 38-55% at 100 μM. acs.org |

| Cellular Activity Assays | To measure the compound's effect on bacterial growth and survival. | 2-trehalosamine enhances the antimicrobial effects of antibiotics like rifampicin (B610482) against Mtb. acs.org |

| Macrophage Infection Model | To evaluate activity in a more physiologically relevant context. | This compound potentiates the efficacy of TB drugs in infected macrophages. osti.gov |

Future Directions and Emerging Research Avenues for Trehalosamine

Exploration of Novel Trehalosamine Derivatives with Enhanced Biological Activities

The chemical structure of this compound, particularly the presence of an amino group, allows for straightforward modifications to create a diverse range of derivatives. researchgate.net This inherent versatility is a key advantage for developing new compounds with tailored and potentially enhanced biological functions. nih.gov

Researchers have already demonstrated the feasibility of synthesizing various this compound derivatives through simple, one-pot reactions. researchgate.net For instance, labeled probes such as fluorescein (B123965) and biotin (B1667282) derivatives have been created, showcasing the potential for developing tools for cellular imaging and tracking. researchgate.net The synthesis of azide-containing this compound derivatives further expands the possibilities for bioorthogonal chemistry applications, allowing for specific labeling in complex biological systems. researchgate.netacs.org

Furthermore, the creation of detergent-like derivatives by attaching aliphatic chains to this compound has opened up new avenues. researchgate.net These "IMCTA-Cn" compounds have shown utility in membrane protein research. researchgate.net Notably, long-chain versions of these detergents have exhibited significantly stronger autophagy-inducing activity in cultured cells compared to trehalose (B1683222), suggesting their potential as lead compounds for drug discovery. nih.gov

The development of novel this compound-based antibiotics is another promising direction. nih.gov Given that this compound itself exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis, the synthesis of new analogs could lead to more potent and selective antibacterial agents. nih.govexlibrisgroup.com A novel this compound, α-D-glucopyranosyl-(1 → 1')-3'-amino-3'-deoxy-β-D-glucopyranoside (a,β-3-trehalosamine), isolated from Bacillus amyloliquefaciens, has demonstrated broad-spectrum antibacterial activity, highlighting the potential of naturally inspired derivatives. researchgate.netnih.gov

Future research will likely focus on:

Systematic modification of the amino group to explore a wider range of functionalities. researchgate.net

Synthesis of polymeric compounds incorporating this compound for materials science applications. wikipedia.org

Development of derivatives that can more effectively penetrate cell membranes to target intracellular processes.

Exploration of this compound analogs as inhibitors of specific enzymes involved in bacterial metabolism. exlibrisgroup.com

| Derivative Type | Example(s) | Potential Application |

| Labeled Probes | IMCTA-Fluorescein, IMCTA-Biotin, IMCTA-Azide | Mycobacterial staining, Cellular imaging |

| Detergents | IMCTA-Cn compounds | Membrane protein research, Autophagy induction |

| Antibiotics | a,β-3-trehalosamine | Broad-spectrum antibacterial agents |

Further Elucidation of Molecular Mechanisms in Diverse Biological Systems

While the biological activities of this compound and its derivatives are being increasingly documented, a deeper understanding of their molecular mechanisms of action is crucial for their rational application. Future research will need to delve into how these compounds interact with cellular components to elicit their effects.

In the context of its protective functions, 4-trehalosamine (B14091508) has been shown to have comparable or even superior protective activities to trehalose. nih.gov It also exhibits a significant pH buffering capacity around neutral pH, a property not shared by trehalose. wikipedia.org Elucidating the structural basis for these properties at the molecular level will be important.

The strong autophagy-inducing activity of long-chain this compound detergents is a particularly intriguing finding. nih.gov Investigating the specific signaling pathways and protein interactions that are modulated by these compounds to trigger autophagy will be a key area of future research. This could involve identifying their direct molecular targets within the cell.

In microorganisms, understanding how this compound analogs interfere with metabolic pathways is essential for developing them as effective antimicrobials. For example, in mycobacteria, trehalose is a precursor to essential cell-wall glycolipids. acs.org this compound analogs could potentially inhibit the enzymes involved in these pathways, disrupting cell wall integrity. exlibrisgroup.com The trehalose-specific transporter LpqY-SugABC has been identified as necessary for the antimicrobial and anti-biofilm activity of some trehalose analogs in Mycobacterium smegmatis, indicating a potential target for enhancing uptake. jst.go.jp

Future research efforts should focus on:

Identifying the specific proteins and other biomolecules that directly bind to this compound and its derivatives.

Utilizing structural biology techniques to visualize these interactions at an atomic level.

Employing systems biology approaches to understand the global cellular response to treatment with this compound compounds.

Investigating the role of this compound in modulating host-pathogen interactions, as trehalose itself is implicated in bacterial virulence. nih.gov

Integration of this compound into Advanced Chemical Biology Tools

The chemical tractability of this compound makes it an excellent scaffold for the development of sophisticated chemical biology probes. nih.gov These tools can be designed to investigate complex biological processes in living systems with high precision. mdpi.com

The synthesis of this compound derivatives with bioorthogonal handles, such as azides, has already been achieved. researchgate.net These "clickable" analogs can be metabolically incorporated into cellular structures, such as the mycobacterial cell wall, and then selectively tagged with reporter molecules like fluorophores. acs.orgnih.gov This strategy allows for the visualization and tracking of specific molecules and pathways in real-time. acs.org

Furthermore, photoactivatable glycolipid probes based on trehalose have been developed to identify protein interactions in live mycobacteria. jst.go.jp A similar approach using this compound could provide a powerful tool for mapping the "trehalome," the complete set of trehalose-containing molecules and their interacting partners.

The integration of this compound into advanced probes could include:

Activity-Based Probes: Designing this compound analogs that covalently bind to the active site of specific enzymes, allowing for their identification and characterization.

FRET-Based Sensors: Creating Förster Resonance Energy Transfer (FRET) probes where this compound links a donor and acceptor fluorophore. Changes in the conformation or cleavage of the probe upon interaction with a target would result in a detectable change in fluorescence.

Photo-crosslinking Probes: Incorporating photo-reactive groups into this compound derivatives to covalently capture interacting proteins upon UV irradiation, facilitating the identification of binding partners.

These advanced tools will enable researchers to dissect the intricate roles of trehalose metabolism and its analogs in cellular function and disease with unprecedented detail.

| Tool Type | This compound Application | Research Goal |

| Bioorthogonal Probes | Azide-modified this compound (e.g., 2-TreAz) | Labeling and visualizing glycolipids in mycobacteria |

| Photoactivatable Probes | Diazirine-containing this compound analogs | Identifying protein interactions in live cells |

| Activity-Based Probes | This compound with a reactive "warhead" | Covalently labeling and identifying specific enzymes |

Development of this compound as a Tool for Understanding Host-Pathogen Interactions

The interplay between hosts and pathogens is a complex process involving a multitude of molecular interactions. nih.gov Trehalose and its derivatives are emerging as key players in the virulence of various bacterial pathogens, making this compound a valuable tool for dissecting these interactions. nih.gov

Mycobacterium tuberculosis, the causative agent of tuberculosis, utilizes trehalose for the biosynthesis of its unique mycomembrane, which is crucial for its survival and pathogenesis. acs.org this compound and its analogs can be used to probe and potentially disrupt these metabolic pathways. nih.gov For instance, fluorescently labeled this compound derivatives can be used to visualize the dynamics of the mycobacterial cell envelope during infection. nih.govresearchgate.net

By metabolically labeling mycobacteria with this compound-based probes, researchers can track the fate of these pathogens within host cells, such as macrophages. acs.org This can provide insights into how mycobacteria evade host defense mechanisms, such as phagosome-lysosome fusion. mdpi.com

Furthermore, understanding how this compound derivatives affect the host's immune response is another critical area. The autophagy-inducing properties of some this compound analogs could be harnessed to enhance the clearance of intracellular pathogens. nih.gov

Future research in this area will likely involve:

Using this compound probes to identify host and pathogen proteins that interact with trehalose metabolites during infection.

Investigating how this compound analogs modulate the host immune response to infection.

Developing this compound-based diagnostics that specifically target pathogenic microorganisms.